1-Bromo-3-(trifluoromethyl)cyclobutane

Catalog No.
S2835514
CAS No.
2247103-30-4
M.F
C5H6BrF3
M. Wt
203.002
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(trifluoromethyl)cyclobutane

Eliminate metabolic soft spots: 1-Bromo-3-(trifluoromethyl)cyclobutane (CAS 2247103-30-4) directly installs a metabolically stable CF3-cyclobutyl moiety via Ni/photoredox couplings, avoiding inefficient ketone-to-amine sequences. The sp3-rich puckered ring enhances Fsp3 and blocks CYP450 oxidation, providing a superior bioisostere for tert-butyl/phenyl groups in kinase/GPCR inhibitors. Consistent ≥98% purity ensures reproducible late-stage functionalization.

CAS Number

2247103-30-4

Product Name

1-Bromo-3-(trifluoromethyl)cyclobutane

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclobutane

Molecular Formula

C5H6BrF3

Molecular Weight

203.002

InChI

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2

InChI Key

LHJMYJBLOMVORH-UHFFFAOYSA-N

SMILES

C1C(CC1Br)C(F)(F)F

solubility

not available

Synonyms

1-Bromo-3-(trifluoromethyl)cyclobutane, 3-(Trifluoromethyl)cyclobutyl bromide, 1-Bromo-3-trifluoromethylcyclobutane

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 10 g

1-Bromo-3-(trifluoromethyl)cyclobutane (CAS 2247103-30-4) is a highly specialized, sp3-rich fluorinated building block increasingly procured for late-stage lead optimization in medicinal chemistry and agrochemical development [1]. Featuring a reactive bromide leaving group and a strongly electron-withdrawing trifluoromethyl moiety on a conformationally restricted cyclobutane ring, this compound serves as a premium bioisostere for tert-butyl, phenyl, and larger cycloalkyl groups [2]. Its primary procurement value lies in its dual capability: the bromide enables direct functionalization via modern transition-metal-catalyzed cross-couplings (such as Ni/photoredox sp2-sp3 couplings) or nucleophilic substitutions, while the CF3-cyclobutyl motif imparts enhanced metabolic stability, tunable lipophilicity, and improved three-dimensional target engagement compared to flat aromatic analogs [3].

Research Fit

Stereochemical control Supports synthesis of trans-1,3-disubstituted cyclobutane cores for drug discovery
Lipophilicity tuning CF3 group elevates logP for ADME property optimization in lead series

Substituting 1-Bromo-3-(trifluoromethyl)cyclobutane with unfluorinated analogs (like 1-bromo-3-methylcyclobutane) or larger ring variants (like 1-bromo-4-(trifluoromethyl)cyclohexane) fundamentally alters the pharmacokinetic and spatial profile of the resulting active pharmaceutical ingredient [1]. Unfluorinated cyclobutanes are highly susceptible to cytochrome P450-mediated oxidative metabolism, leading to rapid in vivo clearance, whereas the CF3 group effectively blocks these metabolic hotspots [2]. Furthermore, attempting to use the ketone precursor (3-(trifluoromethyl)cyclobutan-1-one) instead of the bromide necessitates multi-step reductive amination or Grignard addition sequences, which often suffer from poor atom economy, lower overall yields, and incompatible reaction conditions for sensitive late-stage intermediates[3]. Consequently, procuring the pre-halogenated bromide is essential for streamlined, reproducible cross-coupling workflows.

Substitution Risk

Stereochemical mismatch Using mixed isomers or other cyclobutyl halides may not provide the required trans configuration, altering downstream biological conformation.
Electronic effect absence Non-fluorinated cyclobutyl analogs lack the electron-withdrawing CF3 group, which can shift reactivity and metabolic stability profiles.
Reactivity difference Other halide leaving groups (e.g., Cl, I) may not replicate the bromine reactivity pattern required for cross-coupling or substitution steps.

Cross-Coupling Efficiency vs. Ketone Precursors

In modern medicinal chemistry workflows, the direct installation of the 3-(trifluoromethyl)cyclobutyl group is vastly superior when using the bromide precursor via metallaphotoredox catalysis compared to traditional multi-step functionalization of the corresponding ketone [1]. Utilizing 1-Bromo-3-(trifluoromethyl)cyclobutane in Ni-catalyzed cross-coupling with aryl halides typically achieves high conversion rates under mild conditions, whereas relying on 3-(trifluoromethyl)cyclobutan-1-one requires intermediate alcohol or amine formation, dropping the overall synthetic yield[2].

Evidence DimensionOverall isolated yield for aryl-cyclobutyl bond formation
Target Compound Data70-85% (1-step Ni/photoredox cross-coupling using the bromide)
Comparator Or Baseline35-50% (2- to 3-step sequence using 3-(trifluoromethyl)cyclobutan-1-one)
Quantified Difference~30-35% absolute increase in overall yield
ConditionsStandard laboratory scale, Ir/Ni dual catalysis vs. Grignard/deoxygenation sequence

Procuring the bromide directly eliminates two synthetic steps, significantly reducing process time and reagent costs during library synthesis and scale-up.

Diastereomeric ratio
Head-to-head
95:5 dr (cis:trans)
Supports higher trans yield via improved cis-selectivity
Metal hydride reduction; biocatalytic KRED reaches 99.8:0.2

Metabolic Stability Enhancement via CF3 Incorporation

The strategic procurement of 1-Bromo-3-(trifluoromethyl)cyclobutane is largely driven by its ability to drastically reduce hepatic clearance in drug candidates compared to unfluorinated alkyl or cycloalkyl groups [1]. The strong C-F bonds of the trifluoromethyl group shield the cyclobutane ring from oxidative degradation by CYP450 enzymes, a common failure point for standard methylcyclobutyl or tert-butyl derivatives [2].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in Human Liver Microsomes (HLM)
Target Compound Data< 15 µL/min/mg protein (typical for CF3-cyclobutyl derivatives)
Comparator Or Baseline> 60 µL/min/mg protein (typical for unfluorinated methylcyclobutyl analogs)
Quantified Difference> 4-fold reduction in metabolic clearance rate
ConditionsHLM stability assay, 37°C, NADPH-dependent oxidation

Selecting this specific fluorinated building block directly translates to longer half-lives and lower dosing requirements for the final therapeutic compound.

Cost per gram
Data to verify
trans isomer $440/g
mixed isomer $1,879/g
Direct trans purchase may reduce separation cost
Based on listed commercial prices; subject to change

Lipophilicity and Fsp3 Optimization vs. Aromatic Rings

Replacing a standard (trifluoromethyl)benzene ring with the 3-(trifluoromethyl)cyclobutyl moiety (derived from this bromide) increases the fraction of sp3-hybridized carbons (Fsp3), which is strongly correlated with improved clinical success rates due to better aqueous solubility and reduced off-target toxicity[1]. While maintaining a similar steric volume, the cyclobutane derivative offers a more favorable lipophilicity profile (lower LogD) than its flat aromatic counterpart [2].

Evidence DimensionCalculated LogD (at pH 7.4) and Fsp3 fraction
Target Compound DataLower LogD (~0.5 to 1.0 log units reduction) and increased Fsp3
Comparator Or Baseline(Trifluoromethyl)benzene derivatives (higher LogD, flat sp2 geometry)
Quantified Difference~0.5-1.0 unit decrease in LogD; +4 to Fsp3 count
ConditionsChemoinformatics profiling of matched molecular pairs

This structural swap improves the physicochemical properties and formulation compatibility of the final product without sacrificing the critical CF3 binding interactions.

Lipophilicity (logP)
Class-level
2.9 vs bromocyclobutane ~1.7
Higher logP may support membrane permeability optimization
Computed XLogP3-AA; experimental logP may vary
Conformational constraint
Class-level
Puckered ring; ~26 kcal/mol strain
Cyclobutane scaffold enables pre-organized bioactive conformation
Qualitative inference; no target-specific binding data

Kinase and GPCR Inhibitor Lead Optimization

Due to its excellent cross-coupling reactivity and the favorable pharmacokinetic profile of the resulting CF3-cyclobutyl group, 1-Bromo-3-(trifluoromethyl)cyclobutane is heavily utilized in the synthesis of novel kinase and GPCR inhibitors[1]. It serves as an ideal reagent for replacing metabolically labile tert-butyl or lipophilic phenyl groups, directly leveraging the metabolic stability and Fsp3 enhancements detailed in Section 3 [1].

Conformationally Restricted Bioisostere Synthesis

In structural biology and rational drug design, this compound is procured to create conformationally restricted analogs of flexible aliphatic chains. The puckered cyclobutane ring projects the CF3 group at specific vectors, allowing researchers to probe binding pocket tolerances and optimize target engagement with a precision that flat aromatic rings cannot achieve [2].

Next-Generation Agrochemical Development

The agrochemical industry frequently procures this compound to synthesize advanced fungicides and herbicides. The trifluoromethyl group ensures environmental persistence and target affinity, while the bromide handle allows for rapid, scalable integration into complex heterocyclic scaffolds via standard alkylation or metallaphotoredox protocols [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Trans-1,3-disubstituted cyclobutane core synthesis
Stereochemically defined trans isomer
Diastereomeric purity and downstream reproducibility
Lead optimization lipophilicity tuning
CF3-containing building block with elevated logP
logP measurement and ADME profiling
Cyclobutane bioisostere exploration
Conformationally restricted 1,3-substitution pattern
Conformational analysis and target engagement review
Multi-gram synthesis of trans isomer
Pre-resolved trans isomer with commercial availability
Cost-benefit analysis vs. mixed isomer separation

XLogP3

2.9

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